Jak3-IN-9

JAK3 inhibition Kinase assay Immunology

Jak3-IN-9 (Compound 11i) is a potent, orally active small-molecule inhibitor of Janus kinase 3 (JAK3) with a reported IC₅₀ value of 1.7 nM in enzyme-based assays. The compound is chemically described as (S)-1-(3-((5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyridin-2-yl)amino)pyrrolidin-1-yl)ethan-1-one, with a molecular weight of 393.46 g/mol (C₁₇H₂₃N₅O₄S) and CAS number 1430095-30-9.

Molecular Formula C17H23N5O4S
Molecular Weight 393.5 g/mol
Cat. No. B12418411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak3-IN-9
Molecular FormulaC17H23N5O4S
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCC(C)C(C)NC1=NC(=NC=C1C(=O)N)NC2=CC=C(C=C2)OS(=O)(=O)C
InChIInChI=1S/C17H23N5O4S/c1-10(2)11(3)20-16-14(15(18)23)9-19-17(22-16)21-12-5-7-13(8-6-12)26-27(4,24)25/h5-11H,1-4H3,(H2,18,23)(H2,19,20,21,22)/t11-/m1/s1
InChIKeyPPLPVIMTEDXJNJ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jak3-IN-9: Baseline Potency and Pharmacological Profile of an Oral JAK3-Selective Inhibitor


Jak3-IN-9 (Compound 11i) is a potent, orally active small-molecule inhibitor of Janus kinase 3 (JAK3) with a reported IC₅₀ value of 1.7 nM in enzyme-based assays . The compound is chemically described as (S)-1-(3-((5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyridin-2-yl)amino)pyrrolidin-1-yl)ethan-1-one, with a molecular weight of 393.46 g/mol (C₁₇H₂₃N₅O₄S) and CAS number 1430095-30-9 . Jak3-IN-9 is characterized by high selectivity for the JAK3 signaling pathway, low toxicity, and favorable oral bioavailability . It has demonstrated anti-arthritis activity in preclinical models, positioning it as a specialized research tool for autoimmune disease investigation where JAK3-specific modulation is required .

Why Jak3-IN-9 Is Not Readily Interchangeable with Broader-Spectrum JAK Inhibitors


The JAK family comprises four isoforms—JAK1, JAK2, JAK3, and TYK2—with distinct biological functions and tissue distributions. JAK3 expression is largely restricted to hematopoietic cells and mediates signaling exclusively through the common gamma chain (γc) cytokine receptors (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) [1]. In contrast, JAK1 and JAK2 exhibit broader expression and regulate erythropoietin (EPO), thrombopoietin (TPO), and granulocyte-macrophage colony-stimulating factor (GM-CSF) signaling pathways. Consequently, non-selective or pan-JAK inhibitors (e.g., tofacitinib, baricitinib) carry inherent risks of anemia, thrombocytopenia, and neutropenia due to JAK2 inhibition, as well as broader immunosuppression from JAK1 blockade [2]. Substituting Jak3-IN-9 with a pan-JAK inhibitor alters the experimental variable: from interrogating γc-dependent immune pathways in isolation to perturbing multiple cytokine networks simultaneously. For procurement decisions, this distinction is critical—Jak3-IN-9 enables hypothesis testing specific to JAK3-mediated signaling, whereas pan-JAK inhibitors confound interpretation by engaging off-target JAK isoforms [1].

Quantitative Comparative Evidence for Jak3-IN-9 Selection: Head-to-Head and Cross-Study Data


JAK3 Potency of Jak3-IN-9 Compared to Tofacitinib (Pan-JAK Inhibitor) in Enzyme Assays

Jak3-IN-9 demonstrates an IC₅₀ of 1.7 nM against JAK3 . Tofacitinib, a clinically approved pan-JAK inhibitor, exhibits a comparable JAK3 IC₅₀ of approximately 1 nM but with significantly lower selectivity—it also inhibits JAK2 (IC₅₀ ≈ 20 nM) and JAK1 (IC₅₀ ≈ 112 nM) . This 20-fold and 112-fold reduction in potency for JAK2 and JAK1 respectively means that at concentrations required to fully engage JAK3, tofacitinib inevitably engages JAK2 and JAK1, confounding JAK3-specific mechanistic studies. In contrast, Jak3-IN-9 is reported as 'highly selective' for JAK3, though precise selectivity ratios over JAK1, JAK2, and TYK2 have not been publicly disclosed in accessible primary literature .

JAK3 inhibition Kinase assay Immunology Rheumatoid arthritis

JAK3 Selectivity of Jak3-IN-9 Relative to Structurally Related JAK3-IN-11

Jak3-IN-9 is a reversible, ATP-competitive JAK3 inhibitor with an IC₅₀ of 1.7 nM . A structurally distinct compound, JAK3-IN-11 (Compound 12), also demonstrates JAK3 IC₅₀ of 1.7 nM but achieves this via irreversible covalent binding to Cys909 in the JAK3 ATP-binding pocket . JAK3-IN-11 exhibits >588-fold selectivity over other JAK isoforms, a quantitative selectivity metric that has been disclosed . While Jak3-IN-9's exact selectivity ratios have not been published, the 'highly selective' descriptor in the datasheet indicates a favorable selectivity window. Users requiring defined selectivity metrics may prefer JAK3-IN-11; however, Jak3-IN-9 remains the compound of choice for studies where reversible inhibition is mechanistically essential or where covalent modification is undesirable.

JAK3 selectivity Covalent inhibitor Kinase profiling Structure-activity relationship

Oral Bioavailability Advantage of Jak3-IN-9 Over Alternative JAK3 Inhibitors for In Vivo Studies

Jak3-IN-9 is characterized as 'orally active' with 'high oral bioavailability,' making it suitable for in vivo administration without requiring specialized formulations or parenteral delivery routes . This oral bioavailability profile enables chronic dosing paradigms in rodent models of autoimmune disease, as evidenced by the compound's 'good anti-arthritis activity' in preclinical studies . In contrast, many research-grade JAK3 inhibitors lack oral bioavailability data or require intravenous/intraperitoneal administration, which can introduce confounding stress responses and limit translational relevance [1]. The oral route of administration also facilitates dose-ranging studies and combination therapy investigations.

Oral bioavailability Pharmacokinetics In vivo efficacy Preclinical research

Favorable Safety Profile of Jak3-IN-9 Relative to Pan-JAK Inhibitors

Jak3-IN-9 is reported to exhibit 'low toxicity' in preclinical models, consistent with the expected safety advantages of selective JAK3 inhibition over pan-JAK blockade . Pan-JAK inhibitors such as tofacitinib and baricitinib are associated with dose-limiting toxicities including anemia (due to JAK2 inhibition affecting EPO signaling), thrombocytopenia, neutropenia, and increased infection risk [1]. The restricted expression of JAK3 to hematopoietic cells and its exclusive role in γc-cytokine signaling theoretically spares erythropoiesis, thrombopoiesis, and granulopoiesis pathways that depend on JAK2 [2]. While direct comparative toxicity data between Jak3-IN-9 and pan-JAK inhibitors are not available, the 'low toxicity' designation aligns with the mechanistic rationale for JAK3-selective inhibition.

Toxicity Safety pharmacology Adverse events Drug development

Recommended Research and Preclinical Application Scenarios for Jak3-IN-9


Elucidating γc-Cytokine Signaling Pathways in Lymphocyte Biology

Jak3-IN-9 is ideally suited for dissecting the specific contributions of JAK3-dependent signaling downstream of γc-cytokine receptors (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21). Its high JAK3 selectivity (reported as 'highly selective' ) ensures that observed effects on T cell, B cell, and NK cell function can be attributed specifically to JAK3 inhibition rather than off-target JAK1 or JAK2 blockade. This contrasts with pan-JAK inhibitors like tofacitinib, which inhibit both JAK1 and JAK2 at concentrations required for full JAK3 engagement, thereby complicating mechanistic interpretation [1]. Jak3-IN-9 is appropriate for in vitro studies using primary human lymphocytes, Jurkat T cells, and ex vivo tissue culture systems where γc-cytokine signaling is under investigation.

Preclinical Efficacy Studies in Rodent Models of Rheumatoid Arthritis

The oral bioavailability and anti-arthritis activity of Jak3-IN-9 have been demonstrated in preclinical models . For researchers investigating JAK3 as a therapeutic target in rheumatoid arthritis (RA), Jak3-IN-9 provides a tool to establish proof-of-concept for JAK3-selective inhibition without the confounding effects of JAK1/JAK2 blockade. Oral dosing enables chronic administration protocols in collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA) rodent models. The compound's low toxicity profile supports longer-duration studies, and its favorable oral bioavailability simplifies formulation compared to compounds requiring intraperitoneal or intravenous delivery. This application scenario is particularly relevant for academic labs and biotech companies evaluating JAK3-selective inhibitors as potential clinical candidates.

Comparative Pharmacology Studies to Validate JAK3 Selectivity in Cellular Assays

Jak3-IN-9 serves as a benchmark reversible JAK3 inhibitor for comparative pharmacology studies evaluating novel JAK3-selective compounds. Its well-characterized JAK3 IC₅₀ of 1.7 nM provides a reference point for potency comparisons in enzyme and cellular assays. Researchers can use Jak3-IN-9 alongside covalent JAK3 inhibitors (e.g., JAK3-IN-11) to distinguish the functional consequences of reversible versus irreversible JAK3 inhibition in downstream signaling assays (pSTAT5, pSTAT6) . Additionally, parallel experiments with pan-JAK inhibitors (tofacitinib) or JAK1-selective inhibitors (upadacitinib, filgotinib) can delineate isoform-specific contributions to cytokine signaling networks. This application scenario supports structure-activity relationship (SAR) studies and the development of next-generation JAK3 inhibitors.

Investigating JAK3 Inhibition in Organ Transplantation and Graft-versus-Host Disease (GVHD) Models

JAK3 plays a critical role in T cell and NK cell activation, making it a validated target for transplant rejection and GVHD . Jak3-IN-9's oral bioavailability enables convenient chronic immunosuppressive dosing in murine models of allogeneic transplantation or GVHD. The compound's JAK3 selectivity is hypothesized to provide immunosuppression with reduced hematopoietic toxicity compared to calcineurin inhibitors (cyclosporine, tacrolimus) or mTOR inhibitors (sirolimus), which have broader cellular effects. While direct comparative data with clinical immunosuppressants are not available for Jak3-IN-9, its selectivity profile supports hypothesis testing regarding JAK3-specific immunosuppression. Procurement of Jak3-IN-9 for these studies allows researchers to evaluate whether JAK3 inhibition alone is sufficient to prevent rejection or GVHD without the systemic toxicities associated with pan-JAK blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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